2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
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Overview
Description
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiazole-4-carboxylic acid in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Scientific Research Applications
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and tumor growth, leading to its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
Similar compounds to 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid include other thiazole derivatives such as:
2-aminothiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.
2-(2,4-dimethoxybenzamido)thiazole-4-carboxylic acid: Exhibits similar biological activities but with different potency and selectivity.
2-(2,4,5-trimethoxyphenyl)thiazole-4-carboxylic acid: Another derivative with potential antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern on the benzamido group, which may confer distinct biological activities and selectivity compared to other thiazole derivatives .
Properties
CAS No. |
185106-01-8 |
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Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 |
Origin of Product |
United States |
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